molecular formula C14H22N2 B14501771 (Cyclohexylamino)(cyclohexylidene)acetonitrile CAS No. 63364-29-4

(Cyclohexylamino)(cyclohexylidene)acetonitrile

Cat. No.: B14501771
CAS No.: 63364-29-4
M. Wt: 218.34 g/mol
InChI Key: DLMMCUYZHQIYML-UHFFFAOYSA-N
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Description

(Cyclohexylamino)(cyclohexylidene)acetonitrile is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of both cyclohexylamino and cyclohexylidene groups attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylamino)(cyclohexylidene)acetonitrile typically involves the reaction of cyclohexanone with acetonitrile in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through a series of extraction and purification steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylamino)(cyclohexylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone oxime.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

(Cyclohexylamino)(cyclohexylidene)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohexylamino)(cyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • Cyclohexylaminoacetonitrile
  • Cyclohexylideneacetonitrile
  • Cyclohexylamine

Comparison: (Cyclohexylamino)(cyclohexylidene)acetonitrile is unique due to the presence of both cyclohexylamino and cyclohexylidene groups, which confer distinct chemical properties.

Properties

CAS No.

63364-29-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(cyclohexylamino)-2-cyclohexylideneacetonitrile

InChI

InChI=1S/C14H22N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h13,16H,1-10H2

InChI Key

DLMMCUYZHQIYML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=C2CCCCC2)C#N

Origin of Product

United States

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